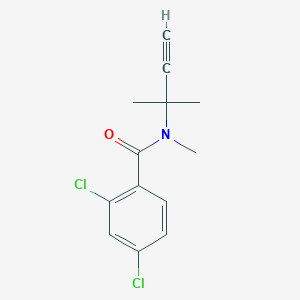
2,4-Dichloro-N-methyl-N-(2-methylbut-3-yn-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-N-methyl-N-(2-methylbut-3-yn-2-yl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of two chlorine atoms attached to the benzene ring, along with a methyl group and a 2-methylbut-3-yn-2-yl group attached to the nitrogen atom of the amide group. The compound’s unique structure makes it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-N-methyl-N-(2-methylbut-3-yn-2-yl)benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with N-methyl-N-(2-methylbut-3-yn-2-yl)amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-N-methyl-N-(2-methylbut-3-yn-2-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation at the alkyne group.
Reduction Reactions: The carbonyl group of the amide can be reduced to an amine.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products with different substituents on the benzene ring.
Oxidation: Products with oxidized alkyne groups.
Reduction: Amine derivatives of the original compound.
Scientific Research Applications
2,4-Dichloro-N-methyl-N-(2-methylbut-3-yn-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-N-methyl-N-(2-methylbut-3-yn-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloro-N-(2-methyl-but-3-yn-2-yl)benzamide: Similar structure but with chlorine atoms at different positions.
2,4-Dichloro-N-(6-methyl-pyridin-2-yl)-benzamide: Contains a pyridine ring instead of the alkyne group.
Uniqueness
2,4-Dichloro-N-methyl-N-(2-methylbut-3-yn-2-yl)benzamide is unique due to its specific substitution pattern and the presence of both alkyne and amide functional groups. This combination of features gives it distinct chemical reactivity and potential biological activity compared to similar compounds.
Properties
CAS No. |
54044-07-4 |
|---|---|
Molecular Formula |
C13H13Cl2NO |
Molecular Weight |
270.15 g/mol |
IUPAC Name |
2,4-dichloro-N-methyl-N-(2-methylbut-3-yn-2-yl)benzamide |
InChI |
InChI=1S/C13H13Cl2NO/c1-5-13(2,3)16(4)12(17)10-7-6-9(14)8-11(10)15/h1,6-8H,2-4H3 |
InChI Key |
ZAWKCANCLJQXNK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#C)N(C)C(=O)C1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


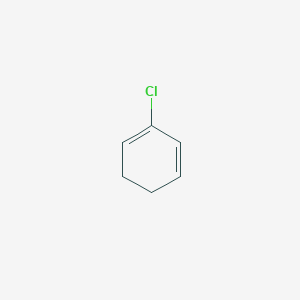
![Methyl 2-[(hexadecanoylamino)methyl]prop-2-enoate](/img/structure/B14646884.png)

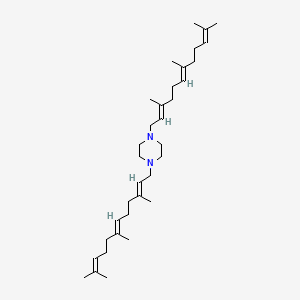
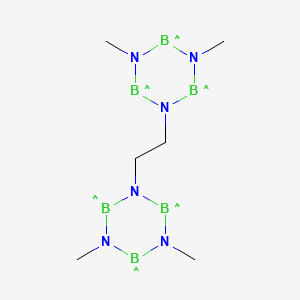
![1,1'-Dihydropyrimidine-1,3(2h,4h)-diylbis[8-(3-octylthiiran-2-yl)octan-1-one]](/img/structure/B14646908.png)
![[(2-Ethenylphenyl)methyl]phosphonic acid](/img/structure/B14646912.png)
![4-[1-(Pyridin-4-yl)ethenyl]morpholine](/img/structure/B14646917.png)

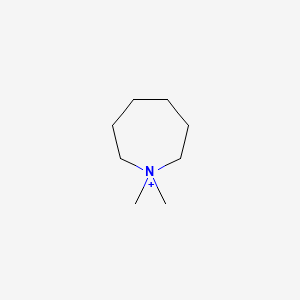
![[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(tripropylstannane)](/img/structure/B14646949.png)
![6-Methyl-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridin-1-ol](/img/structure/B14646950.png)
![1-Ethyl-N-phenyl-1-sulfanylidene-1-[(tricyclohexylstannyl)sulfanyl]-lambda~5~-phosphanamine](/img/structure/B14646956.png)

